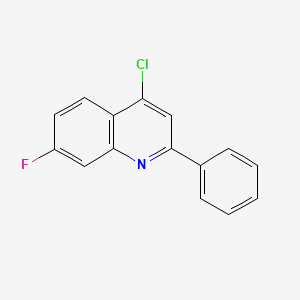

4-Chloro-7-fluoro-2-phenylquinoline

Descripción

4-Chloro-7-fluoro-2-phenylquinoline (CAS: 954225-43-5) is a halogen-substituted quinoline derivative with the molecular formula C₁₅H₉ClFN and a molecular weight of 257.695 g/mol. It is synthesized via a high-yield route (≈87% yield) involving palladium-catalyzed cross-coupling reactions, as reported by LookChem . The compound is commercially available with purities ranging from 95% to 97%, depending on the supplier . Its structural uniqueness arises from the chloro (Cl) and fluoro (F) substituents at positions 4 and 7, respectively, and a phenyl group at position 2 of the quinoline scaffold. These substitutions influence its electronic properties, solubility, and reactivity, making it a candidate for pharmaceutical and materials science applications.

Propiedades

Número CAS |

954225-43-5 |

|---|---|

Fórmula molecular |

C15H9ClFN |

Peso molecular |

257.69 g/mol |

Nombre IUPAC |

4-chloro-7-fluoro-2-phenylquinoline |

InChI |

InChI=1S/C15H9ClFN/c16-13-9-14(10-4-2-1-3-5-10)18-15-8-11(17)6-7-12(13)15/h1-9H |

Clave InChI |

IRHSNTHKWSQAQA-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)F)C(=C2)Cl |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 4-Cloro-7-fluoro-2-fenilquinolina generalmente implica la ciclización de precursores apropiados. Un método común es la reacción de 4-cloroanilina con 2-fluorobenzaldehído en condiciones ácidas para formar un intermedio, que luego se cicla para producir el derivado de quinolina deseado . Otro enfoque implica el uso de 4-cloro-2-fluoroanilina y benzaldehído en presencia de un catalizador para facilitar la reacción de ciclización .

Métodos de producción industrial: La producción industrial de 4-Cloro-7-fluoro-2-fenilquinolina puede implicar reacciones de ciclización a gran escala utilizando condiciones optimizadas para garantizar un alto rendimiento y pureza. Se ha informado que el uso de la síntesis asistida por microondas reduce significativamente los tiempos de reacción y mejora los rendimientos .

Análisis De Reacciones Químicas

Tipos de reacciones: 4-Cloro-7-fluoro-2-fenilquinolina experimenta diversas reacciones químicas, incluyendo:

Sustitución nucleofílica: El átomo de cloro en la posición 4 puede ser sustituido por nucleófilos como aminas o tioles en condiciones apropiadas.

Oxidación y reducción: El compuesto puede sufrir oxidación para formar N-óxidos de quinolina o reducción para formar dihidroquinolinas.

Reacciones de acoplamiento cruzado: El átomo de flúor en la posición 7 puede participar en reacciones de acoplamiento cruzado con reactivos organometálicos para formar diversos derivados.

Reactivos y condiciones comunes:

Sustitución nucleofílica: Los reactivos como el hidruro de sodio (NaH) o el carbonato de potasio (K2CO3) en disolventes apróticos polares como la dimetilformamida (DMF) se utilizan comúnmente.

Oxidación: Se emplean agentes oxidantes como el peróxido de hidrógeno (H2O2) o el ácido m-cloroperbenzoico (m-CPBA).

Acoplamiento cruzado: Los catalizadores y ligandos de paladio se utilizan típicamente en reacciones de acoplamiento cruzado.

Principales productos:

Sustitución nucleofílica: Quinolinas sustituidas con diversos grupos funcionales en la posición 4.

Oxidación: N-óxidos de quinolina.

Acoplamiento cruzado: Derivados de quinolina fluorados con diversos sustituyentes en la posición 7.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

El mecanismo de acción de 4-Cloro-7-fluoro-2-fenilquinolina implica su interacción con diversos objetivos y vías moleculares:

Inhibición enzimática: Se ha demostrado que el compuesto inhibe enzimas como la topoisomerasa II, que participa en la replicación del ADN y la división celular.

Inducción de apoptosis: Induce apoptosis en las células cancerosas al activar vías de señalización específicas y causar fragmentación del ADN.

Actividad antimicrobiana: El compuesto interrumpe las membranas celulares microbianas e inhibe enzimas esenciales, lo que lleva a la muerte celular.

Comparación Con Compuestos Similares

Structural Analogues and Substitution Effects

The pharmacological and chemical behavior of 4-Chloro-7-fluoro-2-phenylquinoline is best understood by comparing it to structurally related quinoline derivatives. Key analogues include:

Key Observations :

- Electron-Withdrawing Effects: The 7-fluoro group in 4-Chloro-7-fluoro-2-phenylquinoline increases electrophilicity at the quinoline core compared to non-fluorinated analogues like 4-Chloro-2-phenylquinoline. This enhances susceptibility to nucleophilic aromatic substitution (NAS) reactions, a trait less pronounced in 7-chloro derivatives .

- Bioactivity : Fluorine at C7 may reduce antimalarial activity compared to 7-chloro analogues, as observed in chloroquine derivatives. The 7-fluoro group’s smaller size and higher electronegativity alter drug-receptor interactions .

- Synthetic Challenges : Fluorine substitution introduces synthetic hurdles, such as side reactions during amine coupling, necessitating optimized reaction conditions compared to chloro analogues .

Physicochemical and Pharmacokinetic Comparisons

- Metabolic Stability : The 7-fluoro group may confer resistance to oxidative metabolism compared to 7-hydrogen or 7-methoxy analogues .

Commercial and Research Relevance

- Availability: 4-Chloro-7-fluoro-2-phenylquinoline is listed by specialty suppliers like Bio-Vin Research Laboratories , whereas analogues like 4-Chloro-6-(trifluoromethyl)quinoline are less accessible .

- Therapeutic Potential: While 7-chloro quinolines dominate antimalarial research, 7-fluoro derivatives are explored for antibacterial and kinase inhibition applications due to altered steric and electronic profiles .

Actividad Biológica

4-Chloro-7-fluoro-2-phenylquinoline (CAS No. 954225-43-5) is a heterocyclic compound belonging to the quinoline family, characterized by its unique substitution pattern, which includes a chlorine atom at the 4-position, a fluorine atom at the 7-position, and a phenyl group at the 2-position. This structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of 4-chloro-7-fluoro-2-phenylquinoline is C15H10ClFN. The presence of halogen substituents enhances its stability and reactivity, allowing for various chemical reactions, including nucleophilic substitutions and oxidative transformations.

The biological activity of 4-chloro-7-fluoro-2-phenylquinoline is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It inhibits key enzymes such as topoisomerase II, which plays a crucial role in DNA replication and cell division.

- Apoptosis Induction : The compound can trigger apoptosis in cancer cells through the activation of specific signaling pathways, leading to DNA fragmentation.

- Antimicrobial Activity : It disrupts microbial cell membranes and inhibits essential metabolic enzymes, resulting in cell death.

Anticancer Activity

Research indicates that 4-chloro-7-fluoro-2-phenylquinoline exhibits significant anticancer potential. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by targeting molecular pathways involved in cell cycle regulation and apoptosis induction. For instance, it has been observed to reduce cell viability in breast cancer and leukemia models.

Antimicrobial Properties

The compound demonstrates notable antibacterial and antifungal activities. It has been reported to be effective against several bacterial strains, including resistant strains, as well as various fungi. The mechanism involves disrupting the integrity of microbial membranes and inhibiting critical enzymatic functions necessary for microbial survival.

Antileishmanial Activity

In studies focusing on leishmaniasis, derivatives of quinoline compounds similar to 4-chloro-7-fluoro-2-phenylquinoline have shown promising results. These compounds were effective in reducing parasite load in mouse models with leishmaniasis, indicating potential for therapeutic use against this disease .

Antiviral Activity

Preliminary investigations have indicated that certain derivatives may possess antiviral properties, particularly against viruses associated with co-infections. The exact mechanisms remain under investigation but suggest interference with viral replication processes .

Comparative Analysis with Similar Compounds

The biological activity of 4-chloro-7-fluoro-2-phenylquinoline can be compared with other quinoline derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Fluoro-2-phenylquinoline | Fluorine at the 6-position instead of 7 | Moderate antibacterial activity |

| 7-Chloro-2-phenylquinoline | Chlorine at the 7-position instead of 4 | Reduced anticancer efficacy |

| 4-Bromo-7-fluoro-2-phenylquinoline | Bromine at the 4-position | Similar but less stable than the target compound |

| 5-Fluoro-2-(4-methoxyphenyl)quinoline | Fluorine at the 5-position | Enhanced solubility but varied biological effects |

This comparison highlights how specific substitutions can significantly alter biological activities and reactivity profiles.

Case Studies

- Anticancer Studies : A study evaluating the effects of 4-chloro-7-fluoro-2-phenylquinoline on breast cancer cells showed that treatment led to a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 20 µM across different cell lines. The compound induced apoptosis as confirmed by flow cytometry analysis.

- Antimicrobial Efficacy : In vitro assays demonstrated that this compound exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Candida albicans in the range of 5 to 15 µg/mL, showcasing its potential as an antimicrobial agent.

- Leishmaniasis Model : In vivo studies using BALB/c mice infected with Leishmania species showed that administration of related quinoline compounds led to an over 80% reduction in parasite burden when treated with doses equivalent to those used for established antileishmanial therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.